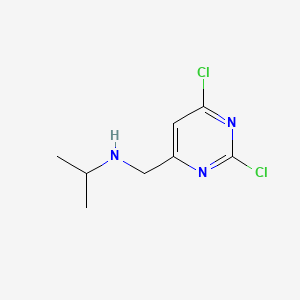

N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine

Descripción general

Descripción

N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6 on the pyrimidine ring, a methyl group at position 4, and an isopropylamine group attached to the methyl group. It is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine typically involves the reaction of 2,6-dichloropyrimidine with isopropylamine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction conditions include maintaining the temperature between 0°C to 25°C and stirring the mixture for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.

Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

Substitution Reactions: Products include substituted pyrimidines with different functional groups replacing the chlorine atoms.

Oxidation Reactions: Formation of N-oxides.

Reduction Reactions: Formation of dihydropyrimidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral and Antitumor Activities

Research has shown that compounds containing pyrimidine derivatives, such as N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine, exhibit promising antiviral and antitumor properties. For instance, studies have indicated that substituted pyrimidines can act as inhibitors of key enzymes involved in viral replication and cancer cell proliferation. Specifically, the presence of the dichloro group enhances the biological activity of these compounds by improving their binding affinity to target proteins .

Mechanism of Action

The mechanism by which this compound exerts its effects often involves the inhibition of critical pathways such as the epidermal growth factor receptor (EGFR) signaling pathway. This inhibition is particularly relevant in the treatment of lung cancer, where aberrant EGFR signaling plays a pivotal role in tumor growth and metastasis .

Agrochemicals

Herbicidal Properties

The compound has also been explored for its potential use as a herbicide. Research indicates that pyrimidine derivatives can disrupt plant growth by inhibiting specific enzymes involved in amino acid synthesis. This makes them suitable candidates for developing new herbicides that target weed species while minimizing harm to crops .

Case Studies

A notable case study involved the synthesis of various pyrimidine derivatives, including this compound, which were tested for herbicidal activity against common agricultural weeds. The results demonstrated a significant reduction in weed biomass when treated with these compounds compared to untreated controls, highlighting their effectiveness as potential herbicides .

Synthesis and Characterization

Synthetic Routes

The synthesis of this compound typically involves nucleophilic substitution reactions on pyrimidine derivatives. Various methodologies have been reported, including:

- N-Arylation Reactions : Utilizing aryl amines to introduce substituents onto the pyrimidine ring.

- Amination Processes : Employing palladium-catalyzed amination techniques to enhance yields and selectivity .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Common techniques include:

- Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure by analyzing chemical shifts.

- Mass Spectrometry (MS) : Employed to confirm molecular weight and composition.

Mecanismo De Acción

The mechanism of action of N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparación Con Compuestos Similares

Similar Compounds

- (2,6-Dichloro-pyrimidin-4-yl)-dimethyl-amine

- (2,6-Dichloro-pyrimidin-4-yl)-acetic acid methyl ester

- (2,6-Dichloro-pyrimidin-4-yl)-methyl-amino-acetic acid

Uniqueness

N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine is unique due to its specific substitution pattern and the presence of the isopropylamine group This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds

Actividad Biológica

N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a dichloropyrimidine ring substituted at the 2 and 6 positions and an amine group linked to a propan-2-amine moiety. Its molecular formula is with a molecular weight of approximately 206.07 g/mol. The presence of chlorine atoms enhances its reactivity, making it a candidate for various biological applications, particularly in pharmacology.

Biological Activity Overview

This compound has been studied for its potential antiviral and anticancer properties, similar to other dichloropyrimidine derivatives. Notably, these compounds have shown promise as inhibitors in various biological pathways related to cancer cell proliferation and viral replication.

Research indicates that this compound may interact with specific biological targets, potentially influencing pathways involved in cell cycle regulation and apoptosis. For instance, studies on related compounds have demonstrated their ability to inhibit CDC20, a protein crucial for cell cycle progression, leading to increased apoptosis in cancer cells .

Anticancer Activity

A study highlighted the modification of pyrimidine groups to improve the IC50 values in various cancer cell lines. For example, replacing the pyrimidine with 4,6-dichloropyrimidin-2-amine improved the IC50 value by 2–5-fold in several cell lines, including MCF-7 breast cancer cells .

Table 1: IC50 Values for Various Compounds

| Compound Name | Cell Line | IC50 Value (μM) |

|---|---|---|

| Apcin | MCF-7 | ~10 |

| Compound 22 | MDA-MB-468 | <10 |

| Compound 25 | MDA-MB-231 | >30 |

This table illustrates the comparative effectiveness of N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amines against different cancer cell lines.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amines, a comparison with structurally similar compounds is useful.

Table 2: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-2,6-dichloropyrimidine | Amino group on pyrimidine | Role in nucleic acid synthesis |

| 2-Amino-4,6-dichloropyrimidine | Amino group at different position | Exhibits different biological activities |

| N-(pyrimidin-4-yl)propan-2-amines | Pyrimidine ring without chlorine | Less reactive due to lack of halogen substituents |

| 5-Chloro-N-(pyrimidinyl)propanamide | Chlorine at position 5 | Potentially different pharmacological profiles |

This table highlights how N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amines' unique combination of chlorine substitution and amine functionality may enhance its reactivity and biological activity compared to other compounds.

Propiedades

IUPAC Name |

N-[(2,6-dichloropyrimidin-4-yl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Cl2N3/c1-5(2)11-4-6-3-7(9)13-8(10)12-6/h3,5,11H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCAVQIQICQJFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693766 | |

| Record name | N-[(2,6-Dichloropyrimidin-4-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289385-44-9 | |

| Record name | 4-Pyrimidinemethanamine, 2,6-dichloro-N-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2,6-Dichloropyrimidin-4-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.